molecular formula C18H14N4O3S B11058626 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11058626
M. Wt: 366.4 g/mol
InChI Key: UGCJEIOHGVQLSJ-UHFFFAOYSA-N
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Description

2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common route includes the formation of the 1,3-benzodioxole ring, followed by the construction of the 1,2,4-oxadiazole moiety. The final steps involve the coupling of these intermediates with the thieno[2,3-b]pyridine core under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy against certain diseases, its pharmacokinetics, and its safety profile.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzodioxole, oxadiazole, and thienopyridine moieties. Examples include:

  • 2-(1,3-Benzodioxol-5-yl)piperidine
  • 3-(1,3-Benzodioxol-5-yl)-2-propenal

Uniqueness

What sets 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine apart is its unique combination of these heterocyclic structures, which may confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H14N4O3S/c1-8-5-9(2)20-18-13(8)14(19)15(26-18)17-21-16(22-25-17)10-3-4-11-12(6-10)24-7-23-11/h3-6H,7,19H2,1-2H3

InChI Key

UGCJEIOHGVQLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C

Origin of Product

United States

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